molecular formula C10H10F3N3O B2919272 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034513-66-9

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2919272
CAS No.: 2034513-66-9
M. Wt: 245.205
InChI Key: IKDCHTUSKMCGBT-UHFFFAOYSA-N
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Description

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the trifluoromethyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.

Scientific Research Applications

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane include other trifluoromethyl-substituted pyrimidines and bicyclic compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example:

The uniqueness of this compound lies in its combination of a trifluoromethyl-pyrimidine moiety with a bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDCHTUSKMCGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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